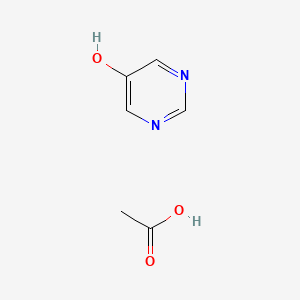

acetic acid;pyrimidin-5-ol

描述

Acetic acid;pyrimidin-5-ol is a heterocyclic compound combining a pyrimidine ring substituted with a hydroxyl group at position 5 and an acetic acid moiety. Pyrimidine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and hydrogen-bonding capabilities .

属性

IUPAC Name |

acetic acid;pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O.C2H4O2/c7-4-1-5-3-6-2-4;1-2(3)4/h1-3,7H;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRPHTSCLFWFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=C(C=NC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pyrimidin-5-ol typically involves the condensation of appropriate carbonyl compounds with amidines. One common method includes the reaction of 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions using potassium acetate and bis(diphenylphosphino)ferrocene palladium(II) chloride . Another approach involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II) complex .

Industrial Production Methods

Industrial production methods for acetic acid;pyrimidin-5-ol often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs .

化学反应分析

Types of Reactions

acetic acid;pyrimidin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in the reactions of acetic acid;pyrimidin-5-ol include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions can produce hydroxylated derivatives .

科学研究应用

acetic acid;pyrimidin-5-ol has a wide range of scientific research applications, including:

作用机制

The mechanism of action of acetic acid;pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

相似化合物的比较

Key Observations :

- Electronic Effects: The hydroxyl and acetic acid groups enhance acidity and solubility compared to non-polar pyrimidines. For example, 2-aminopyrimidin-5-ol (pKa ~8–10) is more acidic than unsubstituted pyrimidine due to electron-withdrawing groups .

- Synthesis Routes : Acetic acid;pyrimidin-5-ol derivatives are synthesized via cycloaddition (e.g., 1,2,4-oxadiazoles in ) or nucleophilic substitution, similar to methods for 5-pyrimidinyl oxadiazoles .

2.2 Functional Comparisons

- Biological Activity : Pyrimidine-acetic acid hybrids may mimic natural metabolites, acting as enzyme inhibitors. For instance, 5-pyrimidinyl oxadiazoles exhibit antimicrobial activity, a trait likely shared by acetic acid;pyrimidin-5-ol derivatives .

- Thermodynamic Stability : Trifluoroacetic acid (TFA) derivatives () show higher acidity (pKa ~0.5) than acetic acid (pKa ~2.5), but acetic acid;pyrimidin-5-ol’s acidity depends on substituent effects .

Research Findings and Data

Table 1: Physicochemical Properties

*Estimated based on structural analogs.

生物活性

Acetic acid; pyrimidin-5-ol is a compound of interest due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Acetic acid; pyrimidin-5-ol is characterized by its dual functional groups: acetic acid and pyrimidin-5-ol. The molecular structure can influence its biological activity, particularly how it interacts with various biological targets.

Antibacterial Activity

Research has demonstrated that acetic acid exhibits significant antibacterial properties. A study focused on its efficacy against burn wound pathogens found that:

- Minimum Inhibitory Concentration (MIC) : Acetic acid was effective against various isolates at MIC values ranging from 0.16% to 0.31% .

- Biofilm Formation : It inhibited biofilm formation at concentrations of 0.31% and successfully eradicated mature biofilms within three hours of exposure .

This suggests that acetic acid could serve as a valuable biocide in clinical settings, particularly for treating infections in burn patients.

The mechanism by which acetic acid exerts its antibacterial effects involves:

- Disruption of bacterial cell membranes.

- Inhibition of metabolic processes essential for bacterial growth.

- Prevention of biofilm formation, which is crucial for the survival of pathogenic bacteria in hostile environments .

Case Studies

- Study on Burn Wound Pathogens :

- Photochemical Studies :

Comparative Analysis

To better understand the uniqueness of acetic acid; pyrimidin-5-ol, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Acetic Acid | Monocarboxylic Acid | Antibacterial, antifungal |

| Pyrimidine Derivatives | Heterocyclic Compounds | Antiviral, anticancer |

| 4-Pyrimidinone | Pyrimidine Derivative | Enzyme inhibition, antimicrobial properties |

Table 1: Antibacterial Efficacy of Acetic Acid

| Pathogen | MIC (% w/v) | Biofilm Inhibition (Yes/No) | Eradication Time (hours) |

|---|---|---|---|

| Staphylococcus aureus | 0.16 | Yes | 3 |

| Pseudomonas aeruginosa | 0.31 | Yes | 3 |

| Escherichia coli | 0.25 | Yes | 3 |

This table summarizes the antibacterial efficacy of acetic acid against common pathogens, demonstrating its effectiveness in both planktonic and biofilm states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。